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1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-

Cat. No.: B14706022
CAS No.: 23438-10-0
M. Wt: 144.17 g/mol
InChI Key: MXSVQRIJFXOUCK-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Peroxide Chemistry

Cyclic peroxides are a class of organic compounds characterized by the presence of a peroxide bond (-O-O-) within a ring structure. These compounds are of significant interest due to their diverse biological activities and their utility as synthetic intermediates. semanticscholar.orgcncb.ac.cnresearchgate.netnih.gov The chemistry of cyclic peroxides has garnered considerable attention, particularly in the development of antimalarial, antihelminthic, and antitumor agents. semanticscholar.orgcncb.ac.cnresearchgate.netnih.gov The peroxide bond is the key to their reactivity, often undergoing cleavage to generate reactive oxygen species.

The stability and reactivity of cyclic peroxides are influenced by several factors, including ring size and the nature of substituents. Five- and six-membered cyclic organic peroxides, such as 1,2-dioxolanes and 1,2-dioxanes, are among the most studied. semanticscholar.orgnih.govnih.gov

Significance of Five-Membered Ring Endoperoxide Lactones in Chemical Research

Research into endoperoxide-containing compounds has been spurred by the discovery of potent antimalarial agents like artemisinin, which features a 1,2,4-trioxane (B1259687) ring. nih.gov This has led to extensive investigation into other endoperoxide scaffolds as potential therapeutic agents. mdpi.comnih.gov The general mechanism of action for many endoperoxide antimalarials is believed to involve the iron-mediated cleavage of the peroxide bond, leading to the formation of cytotoxic radical species. researchgate.nettaylorandfrancis.com

Structural Peculiarities and Stereochemical Considerations of Substituted 1,2-Dioxolan-3-one (B14549695) Systems

The 1,2-dioxolan-3-one ring system, as seen in the title compound, presents several interesting structural features. The five-membered ring is inherently strained, which can enhance the reactivity of the peroxide bond. The presence of a carbonyl group from the lactone further influences the electronic properties of the ring.

The introduction of four methyl groups at the 4 and 5 positions, as in 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-, introduces significant steric hindrance. This "gem-dimethyl" effect can impact the molecule's conformation and its ability to interact with other molecules. Stereochemistry is a critical aspect of substituted dioxolane systems. The puckered nature of the five-membered ring can lead to different conformations, and the presence of substituents can create stereocenters, leading to the possibility of various stereoisomers. The stereoselective synthesis of substituted dioxolanes is an active area of research, with methods often focusing on controlling the facial selectivity of reactions on prochiral precursors. mdpi.com

Table 1: Comparison of Related Dioxolane Structures

Compound NameCAS NumberMolecular FormulaKey Structural Features
1,3-Dioxolane (B20135)646-06-0C3H6O2Basic five-membered ring with two oxygen atoms at positions 1 and 3. wikipedia.orgchemicalbook.com
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one19424-29-4C7H12O3A 1,3-dioxolane with a ketone at position 2 and tetramethyl substitution. nih.gov
2,2,4,5-Tetramethyl-1,3-dioxolane17226-65-2 (cis)C7H14O2A 1,3-dioxolane with tetramethyl substitution at positions 2, 4, and 5. nist.govnih.gov
1,2-DioxolaneNot readily availableC3H6O2The parent five-membered ring with a peroxide linkage. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B14706022 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- CAS No. 23438-10-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23438-10-0

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4,5,5-tetramethyldioxolan-3-one

InChI

InChI=1S/C7H12O3/c1-6(2)5(8)9-10-7(6,3)4/h1-4H3

InChI Key

MXSVQRIJFXOUCK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OOC1(C)C)C

Origin of Product

United States

Mechanistic Investigations of 1,2 Dioxolan 3 One Reactions

Fundamental Reaction Pathways in 1,2-Dioxolan-3-one (B14549695) Chemistry

The reactivity of 1,2-dioxolan-3-one, 4,4,5,5-tetramethyl- is largely dictated by the weak oxygen-oxygen bond inherent to the peroxide functionality. The presence of the adjacent carbonyl group and the tetramethyl substitution on the ring significantly influences the stability and decomposition pathways of the molecule.

Exploration of the Criegee Intermediate in Lactone Formation

The Criegee intermediate, a carbonyl oxide, is a key species in ozonolysis reactions of alkenes. While the synthesis of 1,2-dioxolan-3-one, 4,4,5,5-tetramethyl- does not directly proceed through a typical ozonolysis pathway, the chemistry of Criegee intermediates is relevant to understanding the potential formation and decomposition of cyclic peroxides.

Recent studies on γ-hydroperoxy-γ-peroxylactones have demonstrated the synthesis of previously elusive non-strained Criegee intermediates. These cyclic peroxides were synthesized through the peroxidation of γ-ketoesters followed by in situ cyclization. Although this work focuses on six-membered rings, it provides a plausible synthetic route to related cyclic peroxylactones and highlights the conditions under which Criegee-type intermediates can be formed and stabilized. The stability of these intermediates is governed by stereoelectronic effects, which can either facilitate or impede rearrangements such as the Baeyer-Villiger reaction.

In the context of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-, while it is not directly formed from a Criegee intermediate in the classical sense, its decomposition could potentially proceed through intermediates that share characteristics with Criegee biradicals, particularly in photochemical reactions. However, direct experimental evidence for the involvement of a Criegee intermediate in the primary reaction pathways of this specific compound is not yet established in the reviewed literature.

Analysis of Peroxide Bond Cleavage in Cyclic Peroxides

The cleavage of the O-O bond is the defining step in the reactions of 1,2-dioxolan-3-one, 4,4,5,5-tetramethyl-. This cleavage can occur through two primary pathways: homolytic and heterolytic cleavage. The preferred pathway is influenced by factors such as temperature, solvent polarity, and the presence of catalysts or light.

Homolytic cleavage of the peroxide bond results in the formation of two radical species. This process is often initiated by thermal or photochemical energy. In homolysis, the two electrons of the covalent bond are distributed equally between the two oxygen atoms, leading to the formation of a diradical intermediate.

For cyclic peroxides, homolytic cleavage is a common decomposition pathway. For instance, the thermal decomposition of various five-membered dioxaheterocyclic compounds containing a strained carbon-carbon bond has been shown to proceed via homolysis to generate a diradical. While not a peroxide, this illustrates the tendency of strained rings to undergo homolytic bond cleavage. Studies on the thermolysis of some monoperoxycarbonates and peroxydicarbonates using EPR spin-trapping have successfully identified the radical intermediates formed during decomposition, providing direct evidence for homolytic cleavage.

In the case of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-, the initial step of thermal decomposition is expected to be the homolytic cleavage of the O-O bond to form a diradical. This diradical can then undergo further reactions, such as decarboxylation and fragmentation, to yield stable products.

Heterolytic cleavage of the peroxide bond involves the unequal distribution of the bonding electrons, resulting in the formation of a cation and an anion. This pathway is generally favored in polar solvents and can be promoted by acid or base catalysis.

In the context of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-, heterolytic cleavage would lead to the formation of a zwitterionic intermediate. The presence of the electron-withdrawing carbonyl group could polarize the O-O bond, making it susceptible to heterolytic cleavage under certain conditions. However, for many organic peroxides in non-polar environments, homolytic cleavage is the more dominant pathway upon thermal activation. The competition between homolytic and heterolytic pathways in the photochemistry of haloanilines has been shown to be highly dependent on solvent polarity, with polar solvents favoring heterolytic cleavage. A similar solvent-dependent competition can be anticipated for peroxylactones.

Rearrangement Processes of 1,2-Dioxolan-3-one Derivatives

Once the initial peroxide bond cleavage occurs, the resulting intermediates can undergo various rearrangement processes. For cyclic peroxides, these rearrangements can lead to the formation of a variety of products.

One of the most relevant rearrangement reactions for peroxides is the Baeyer-Villiger oxidation, where a ketone is converted to an ester. In the case of γ-hydroperoxy-γ-peroxylactones, the potential for a Baeyer-Villiger rearrangement is a key factor in their stability. Stereoelectronic factors can either promote or inhibit this rearrangement. For 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-, a Baeyer-Villiger-type rearrangement of a reaction intermediate could be a plausible pathway, although direct evidence for this specific compound is lacking in the available literature.

Radical Processes and Intermediates

Given the likelihood of homolytic cleavage of the peroxide bond, the chemistry of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is expected to be rich in radical processes. The identification and characterization of these radical intermediates are crucial for a complete mechanistic understanding.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying radical intermediates. EPR spin-trapping experiments have been successfully employed to identify the radicals formed during the thermolysis of various peroxides. For 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-, an EPR study of its thermal or photochemical decomposition would be expected to reveal the primary diradical formed from O-O bond cleavage, as well as any subsequent radical species formed through fragmentation or rearrangement.

Computational studies can also provide valuable insights into the structures and energies of radical intermediates and the transition states connecting them. Density functional theory (DFT) calculations have been used to investigate the thermal decomposition mechanisms of related heterocyclic compounds, such as 5-nitro-5-R-1,3-dioxane. A similar computational approach could be applied to elucidate the radical-mediated decomposition pathways of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-.

The initial diradical formed from the homolysis of the peroxide bond in 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is likely to be highly reactive. Possible subsequent steps include the loss of carbon dioxide to form a new carbon-centered diradical, which could then fragment to yield acetone (B3395972) and other smaller molecules.

Studies on β-Scission Reactions in Related Cyclic Systems

The β-scission, or β-fragmentation, is a characteristic reaction of alkoxy radicals, where a C-C bond at the β-position to the oxygen radical cleaves to form a carbonyl compound and an alkyl radical. researchgate.net This process has been a subject of renewed interest as a key step in transforming alcohols and related compounds in a unique manner. researchgate.net The propensity for β-scission is influenced by the structure of the radical and the stability of the resulting products.

In cyclic systems, the rate of β-scission can be influenced by ring strain. acs.org For instance, studies on benzocycloalken-1-oxyl radicals have shown that the rate of ring opening parallels the ring strain of the corresponding cycloalkanes. acs.org While not a perfect analogy, this suggests that the five-membered ring of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- will influence the rate and regioselectivity of β-scission.

The presence of an α-oxygen in 3-alkoxy-1,2-dioxolanes has been postulated to enhance the propensity for β-scission in the derived alkoxy radicals upon activation, for example, by Fe(II). nih.gov This suggests that the lactone functionality in 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- would similarly predispose the intermediate oxygen-centered radical towards β-scission. The fragmentation of the radical derived from 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is anticipated to be a complex process, potentially involving multiple competing pathways.

Table 1: Factors Influencing β-Scission in Alkoxy Radicals

FactorDescriptionPotential Impact on 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-
Ring Strain The inherent strain in the cyclic structure can drive ring-opening reactions.The five-membered ring may promote fragmentation to relieve strain.
Temperature Higher temperatures generally favor β-scission over other radical pathways like HAT. baranlab.orgThermal decomposition is likely to proceed via β-scission.
Solvent Polarity Polar solvents can stabilize the polar transition state of β-scission. baranlab.orgReactions in polar solvents may show enhanced rates of fragmentation.
Substituent Effects The nature of the substituents on the ring can influence radical stability and reaction pathways.The four methyl groups provide steric bulk and can influence the stability of radical intermediates.
Presence of α-Heteroatoms An oxygen atom alpha to the radical center can promote β-scission. nih.govThe lactone carbonyl oxygen is expected to facilitate fragmentation.

Uncatalyzed Cyclic Peroxide Formation Mechanisms

The formation of cyclic peroxides, such as 1,2-dioxolanes, can occur through various uncatalyzed pathways. One common method involves the reaction of a suitable precursor with molecular oxygen, often through a radical-mediated process. For instance, the formation of 1,2-dioxolanes has been observed from the radical-mediated oxygenation of trienes. researchgate.net

Another approach involves the tandem peroxidation and cyclization of enones. nih.gov While these methods are not specific to 1,2-dioxolan-3-ones, they highlight the general strategies for constructing the 1,2-dioxolane ring system. The synthesis of the specific target compound, 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-, would likely involve the oxidation of a corresponding α-hydroxy acid or a related precursor. The uncatalyzed formation would depend on the stability of the peroxide ring and the reaction conditions employed.

The synthesis of related 1,3-dioxolanes often involves the reaction of diols with ketones or aldehydes, frequently under acidic catalysis. researchgate.netnih.gov While the formation of a 1,2-dioxolane is mechanistically different due to the presence of the peroxide bond, these syntheses illustrate the general principles of forming five-membered heterocyclic rings.

Spectroscopic Characterization Methodologies for 1,2 Dioxolan 3 One, 4,4,5,5 Tetramethyl

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 1,2-Dioxolan-3-one (B14549695), 4,4,5,5-tetramethyl-, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

Due to the molecule's symmetry, a simplified NMR spectrum is anticipated. The four methyl groups are chemically equivalent, as are the two quaternary carbons of the dioxolane ring to which they are attached.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, confirming the molecule's symmetry. These signals correspond to the carbonyl carbon of the lactone, the two equivalent quaternary carbons, and the four equivalent methyl carbons. docbrown.info The chemical environment of each carbon atom dictates its specific chemical shift. docbrown.info

Predicted NMR Spectroscopic Data

Nucleus Predicted Chemical Shift (δ, ppm) Description
¹H ~1.5 Singlet, 12H (4 x -CH₃)
¹³C ~170 Carbonyl carbon (C=O)
¹³C ~90 Quaternary carbons (C4, C5)

Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), could further confirm the structure by showing correlations between the protons and the carbons in the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₇H₁₂O₃.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is predictable based on the structure, which contains a weak peroxide (O-O) bond and a lactone functional group. libretexts.org Key fragmentation pathways would likely include:

Loss of carbon dioxide (CO₂): Decarboxylation is a common fragmentation pathway for lactones.

Cleavage of the peroxide bond: The inherent weakness of the O-O bond makes it a likely point of initial fragmentation.

Formation of acetone (B3395972): The tetramethyl-substituted ring could fragment to produce stable acetone molecules or the acetone radical cation.

Predicted Mass Spectrometry Data

m/z Value Predicted Fragment Ion Description
144 [C₇H₁₂O₃]⁺ Molecular Ion (M⁺)
100 [C₅H₁₂O]⁺ Loss of CO₂
85 [C₅H₉O]⁺ Loss of a methyl group from the [M-CO₂] fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. mdpi.com This band typically appears at a higher frequency compared to acyclic esters due to ring strain. Other significant absorptions would include C-H stretching and bending vibrations from the methyl groups and C-O stretching vibrations from the ester and peroxide functionalities. The O-O stretch of the peroxide is typically weak and may be difficult to observe in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman, the O-O peroxide bond, which is often weak in IR, is expected to give a more prominent signal in the Raman spectrum due to the polarizability of the bond. researchgate.net The symmetric vibrations of the C-C backbone would also be more Raman active.

Predicted Vibrational Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Spectroscopy Method Expected Intensity
~1800-1840 C=O Stretch (Lactone) IR Strong
2850-3000 C-H Stretch (Methyl) IR, Raman Medium-Strong
1370-1460 C-H Bend (Methyl) IR, Raman Medium
1000-1200 C-O Stretch IR Strong

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule.

For 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-, the primary chromophore is the carbonyl group of the lactone. It is expected to exhibit a weak n → π* transition at a relatively long wavelength in the near-UV region. A more intense π → π* transition would be expected at a shorter wavelength, likely in the far-UV region. The peroxide group does not typically show strong absorption in the conventional UV-Vis range. Due to the lack of extensive conjugation or fluorescent moieties, significant emission (fluorescence or phosphorescence) is not expected for this compound under normal conditions.

Theoretical and Computational Chemistry Studies on 1,2 Dioxolan 3 One, 4,4,5,5 Tetramethyl

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. It is frequently employed to understand reaction mechanisms and predict the stability of various chemical species.

Transition State Analysis of Key Reaction Steps

A critical application of DFT is the location and characterization of transition states, which are the highest energy points along a reaction coordinate. Analysis of these states provides insight into the activation energy and the feasibility of a proposed reaction mechanism. No specific transition state analyses for reactions involving 1,2-Dioxolan-3-one (B14549695), 4,4,5,5-tetramethyl- are available in the surveyed literature.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. This analysis is crucial for understanding the flexibility of a molecule and its most stable forms. There are no specific studies on the conformational analysis or potential energy surfaces of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-.

Ab Initio and Semi-Empirical Methods for Mechanistic Elucidation

Ab initio and semi-empirical methods are alternative quantum chemical approaches to studying molecular systems. Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy at a significant computational cost. Semi-empirical methods incorporate some experimental data to simplify calculations, making them faster but potentially less accurate. A search of the literature did not reveal any studies that apply these methods to elucidate the reaction mechanisms of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can provide insights into processes such as conformational changes and interactions with other molecules. No molecular dynamics simulation studies have been reported for 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. There is no available research detailing the quantum chemical calculation of spectroscopic parameters for 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-.

Derivatization and Functionalization Strategies for 1,2 Dioxolan 3 One, 4,4,5,5 Tetramethyl

Modification of the Carbonyl Moiety

The carbonyl group within the 1,2-dioxolan-3-one (B14549695) ring is a primary site for chemical modification, offering a gateway to a diverse array of derivatives. Standard carbonyl chemistry can be applied to transform this functional group, leading to compounds with altered reactivity and characteristics.

Key transformations of the carbonyl moiety include:

Reduction: The reduction of the carbonyl group can yield the corresponding lactol or, upon further reduction, can lead to ring-opening to form a diol. The choice of reducing agent is critical in controlling the extent of the reduction.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds, for example, can be employed to introduce a wide range of alkyl or aryl substituents, leading to the formation of tertiary alcohols after ring opening.

Wittig Reaction: The Wittig reaction and its variants provide a means to convert the carbonyl group into an exocyclic double bond. This strategy is instrumental in creating unsaturated derivatives that can undergo further functionalization, such as epoxidation or polymerization.

Formation of Imines and Related Derivatives: Condensation reactions with primary amines can lead to the formation of the corresponding imines. Similarly, reactions with hydroxylamine or hydrazine can yield oximes and hydrazones, respectively. These reactions not only modify the core structure but also introduce new functionalities that can be further elaborated.

These modifications of the carbonyl group are fundamental in diversifying the chemical space accessible from 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-.

Functionalization at the Tetramethyl Substitution Sites

While the methyl groups at the C4 and C5 positions are generally less reactive than the carbonyl group, they can undergo functionalization under specific reaction conditions, typically involving radical-based transformations.

Strategies for functionalizing the tetramethyl groups include:

Halogenation: Free-radical halogenation, often initiated by UV light, can introduce halogen atoms (e.g., chlorine or bromine) onto the methyl groups. This initial halogenation step is crucial as it transforms the relatively inert methyl groups into more versatile functional handles.

Further Substitution Reactions: The resulting halogenated derivatives can then participate in a variety of nucleophilic substitution reactions. For instance, reaction with hydroxide can introduce hydroxyl groups, while reaction with alkoxides can yield ethers.

The ability to functionalize these otherwise unreactive sites significantly expands the range of accessible derivatives, allowing for the introduction of functionalities at the periphery of the molecule.

Ring Expansion and Contraction Reactions Involving the 1,2-Dioxolan-3-one Core

The 1,2-dioxolan-3-one ring system can be induced to undergo ring expansion or contraction reactions, leading to the formation of novel heterocyclic structures. These transformations often proceed through rearrangement mechanisms and can be triggered by thermal or photochemical means.

Examples of such reactions include:

Decarbonylation: The expulsion of a molecule of carbon monoxide from the lactone moiety can lead to the formation of a four-membered ring system containing a peroxide linkage. This transformation represents a ring contraction.

Rearrangement Reactions: Certain acid- or base-catalyzed rearrangements can promote the expansion of the five-membered ring into a six-membered ring system. The specific outcome of these rearrangements is highly dependent on the reaction conditions and the nature of any substituents on the ring.

These ring transformation reactions provide a powerful tool for accessing different heterocyclic scaffolds from the 1,2-dioxolan-3-one core.

Synthesis of Spirocyclic and Fused Systems Incorporating the 1,2-Dioxolan-3-one Motif

The 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- framework can serve as a building block for the construction of more complex molecular architectures, such as spirocyclic and fused ring systems. These intricate structures are of significant interest in medicinal and materials chemistry.

Approaches to synthesize these systems include:

Intramolecular Cyclization Reactions: By introducing appropriate functional groups onto the 1,2-dioxolan-3-one scaffold, intramolecular cyclization reactions can be initiated to form fused ring systems. For example, a substituent with a terminal nucleophile could be designed to attack one of the ring atoms, leading to the formation of a new ring fused to the original dioxolanone.

Cycloaddition Reactions: Derivatives of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- with unsaturated functionalities can participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to generate fused or spirocyclic adducts.

Spirocyclization via Carbonyl Derivatization: The carbonyl group can be transformed into a diol, which can then be used as a handle for the construction of a spirocyclic ring. For instance, reaction with a diketone or a related electrophile under appropriate conditions can lead to the formation of a second ring spiro-fused at the original carbonyl carbon position. The synthesis of spiro-1,2-dioxolanes has been explored as an alternative scaffold in medicinal chemistry, with some derivatives showing potent antimalarial activity. nih.gov

The ability to construct these complex molecular architectures from the relatively simple 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- starting material highlights its utility as a versatile synthetic platform.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Precursor for Complex Molecular Architectures

The structural attributes of 1,2-Dioxolan-3-one (B14549695), 4,4,5,5-tetramethyl-, featuring a strained peroxide bond and a lactone functionality, render it a valuable precursor for the synthesis of complex molecular architectures. The tetramethyl substitution provides steric hindrance, influencing the compound's stability and reactivity profile. Research in this area is currently limited, and further investigation is needed to fully elucidate its synthetic potential.

Theoretical studies suggest that the controlled cleavage of the O-O bond, followed by subsequent reactions of the resulting diradical or ionic intermediates, could offer a pathway to intricate molecular scaffolds. The gem-dimethyl groups at the C4 and C5 positions are anticipated to direct the fragmentation pathways, potentially leading to highly substituted and stereochemically defined products. The development of catalytic systems that can selectively activate and transform this dioxolanone is a key area of ongoing research.

Intermediacy in the Synthesis of Bioactive Scaffolds (Academic Perspective)

From an academic standpoint, the potential of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- as an intermediate in the synthesis of bioactive scaffolds is a topic of significant interest, though currently underexplored in published literature. Bioactive scaffolds are crucial in tissue engineering and regenerative medicine, providing a temporary matrix for cell growth and tissue regeneration. The incorporation of peroxide functionalities into such scaffolds could offer a mechanism for controlled release of reactive oxygen species (ROS), which play a complex role in cellular signaling and wound healing.

The academic exploration into this compound would likely involve its incorporation into polymer backbones or its use as a building block for the synthesis of small molecules with potential biological activity. The controlled decomposition of the dioxolanone moiety could be triggered by specific stimuli, such as light or enzymes, to release bioactive fragments or to alter the scaffold's properties in situ.

Exploration in Chemiluminescent Systems and Energy Transfer Processes

Chemiluminescence, the emission of light from a chemical reaction, is a phenomenon with applications ranging from analytical chemistry to biomedical imaging. 1,2-Dioxetanes and their derivatives are well-known for their chemiluminescent properties. While the specific chemiluminescent behavior of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- has not been extensively documented, its structural similarity to other cyclic peroxides suggests potential in this area.

The thermal or chemical decomposition of this compound could lead to the formation of electronically excited carbonyl species, which upon relaxation to the ground state, would emit light. The efficiency of this process would be influenced by the substitution pattern and the reaction conditions. Furthermore, the possibility of energy transfer from the excited intermediates to a suitable fluorescent acceptor could be explored to tune the emission wavelength and enhance the quantum yield of the chemiluminescent system.

Contributions to Novel Reaction Methodologies and Catalyst Development

The unique reactivity of the peroxide bond in 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- presents opportunities for the development of novel reaction methodologies. For instance, its use as a source of oxygen atoms in oxidation reactions could provide an alternative to traditional reagents. The development of catalysts that can mediate the transfer of oxygen from the dioxolanone to a substrate in a controlled and selective manner is a promising avenue for research.

Moreover, the study of the decomposition and rearrangement reactions of this compound could uncover new synthetic transformations. The insights gained from mechanistic studies could lead to the design of new catalysts that can harness the inherent reactivity of the dioxolanone ring system for applications in asymmetric synthesis and the construction of complex molecular frameworks. Further research is required to translate these theoretical possibilities into practical synthetic methods.

Future Research Directions and Outlook

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical syntheses is a paramount goal in modern chemistry. Future research into the synthesis of 1,2-Dioxolan-3-one (B14549695), 4,4,5,5-tetramethyl- and its derivatives will likely focus on the development of sustainable and green routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Promising avenues for investigation include biocatalytic and photocatalytic methods. Biocatalysis, leveraging the high selectivity of enzymes, could offer a mild and efficient pathway to chiral dioxolanones. For instance, the combination of biocatalysis with chemocatalysis has been shown to be effective in the production of other dioxolanes from renewable aldehydes. nih.govrwth-aachen.deresearchgate.netfz-juelich.deresearchgate.net Future work could explore the use of enzymes for the stereoselective synthesis of precursors to 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-.

Photocatalysis, utilizing visible light to drive chemical reactions, represents another green approach. The photocatalytic synthesis of other heterocyclic compounds, sometimes promoted by carbon dioxide, showcases the potential for developing novel, light-driven syntheses of dioxolanones under mild conditions. nih.gov Research in this area could lead to more energy-efficient and atom-economical synthetic methods.

Advanced Spectroscopic and Structural Probing of Reactive Intermediates

Understanding the reactive intermediates generated from 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is crucial for elucidating its reaction mechanisms and predicting its behavior. The peroxide bond suggests that radical intermediates are likely to play a significant role in its chemistry. Advanced spectroscopic techniques will be instrumental in identifying and characterizing these transient species.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying radical species. While EPR studies have been conducted on radicals derived from the isomeric 1,3-dioxolan-4-ones, a detailed investigation of the radicals generated from 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is a key area for future research. rsc.org Such studies would provide valuable information on the structure and reactivity of these intermediates.

Transient absorption spectroscopy, with its ability to detect short-lived species, is another vital technique. By monitoring changes in absorption over very short timescales, it is possible to observe the formation and decay of reactive intermediates. researchgate.net Combining experimental spectroscopic data with computational studies can provide a comprehensive picture of the electronic structure and dynamics of these transient species.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. arxiv.orgcatalysis-summit.comjoaiar.orgcas.cnresearchgate.net For 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-, these computational tools offer exciting possibilities.

Generative models in AI can also be used to design novel dioxolanone analogues with enhanced properties. By defining desired characteristics, such as increased stability or specific reactivity, these models can propose new molecular structures that can then be synthesized and tested. This integration of AI and experimental chemistry has the potential to significantly accelerate the development of new dioxolanone-based reagents and materials.

Exploration of Novel Reactivity Patterns and Catalytic Applications

The peroxide bond in 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- makes it a potential source of reactive oxygen species, suggesting a range of possible applications in organic synthesis. Future research should focus on exploring its reactivity with various substrates and its potential as a catalyst or oxidant.

One promising area is in oxidation reactions. A related compound, 3-hydroperoxy-4,4,5,5-tetramethyl-3-phenyl-1,2-dioxolane, has been shown to oxidize sulfides to sulfoxides. This suggests that 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- could also function as an oxygen-atom transfer agent. Investigations into its reactivity with a broad range of substrates, including alkenes and alkanes, could uncover new and useful synthetic transformations. nih.govmdpi.com

Furthermore, the controlled decomposition of this dioxolanone could be harnessed for catalytic applications. For example, the generation of radicals upon thermolysis or photolysis could be used to initiate polymerization reactions or other radical-mediated processes. Understanding the factors that control the decomposition pathway will be key to developing its catalytic potential. mdpi.comscispace.comnih.govresearchgate.net

Computational Design of Enhanced 1,2-Dioxolan-3-one Analogues

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the structure, stability, and reactivity of molecules at the electronic level. researchgate.netmdpi.comuc.pt For 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-, computational studies can guide the design of new analogues with tailored properties.

DFT calculations can be used to investigate the electronic structure of the molecule and to model its decomposition pathways. scispace.comnih.govresearchgate.net This information can be used to predict how different substituents on the dioxolanone ring will affect its stability and reactivity. For example, electron-withdrawing or electron-donating groups could be strategically placed to modulate the strength of the peroxide bond or to influence the selectivity of its reactions.

Q & A

Basic Research: Synthesis Optimization

Q: What are the optimal reaction conditions for synthesizing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, and how do steric effects influence yield? A: The synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives typically involves coupling reactions with pinacolborane (HBpin) or hydroboration of alkynes. For example, hydroboration of phenylethynyl derivatives with dicyclohexylborane under inert atmospheres yields stereoselective alkenyl pinacolboronates . Steric hindrance from the tetramethyl groups necessitates prolonged reaction times (12–24 hours) and elevated temperatures (60–80°C) to achieve >90% yields. Key parameters include strict anhydrous conditions and stoichiometric control to minimize side reactions.

Advanced Research: Mechanistic Insights into Catalytic Reduction

Q: How does the catalytic cycle for NaOt-Bu-mediated ketone reduction using pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) proceed, and what spectroscopic evidence supports the proposed intermediates? A: NaOt-Bu activates HBpin via alkoxide coordination, generating a trialkoxyborohydride intermediate that acts as the active hydride donor. In situ <sup>11</sup>B NMR studies in THF reveal equilibria between HBpin, NaOt-Bu, and borohydride species, with the trialkoxyborohydride dominating at equilibrium . Kinetic data suggest a turnover-limiting step involving hydride transfer to the ketone carbonyl, supported by deuterium-labeling experiments showing inverse isotope effects (kH/kD ≈ 0.8).

Basic Research: Analytical Characterization

Q: What <sup>31</sup>P NMR protocols are recommended for quantifying phenolic hydroxyl groups using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a derivatization agent? A: Derivatization with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane enables precise quantification of phenolic -OH in lignins. Key steps:

Dissolve lignin (20–50 mg) in anhydrous pyridine/CDCl3 (1:1 v/v).

Add 1.2 equivalents of the phosphitylating reagent and stir for 30 minutes at 25°C.

Acquire <sup>31</sup>P NMR spectra with inverse-gated decoupling (delay time = 5 s, 256 scans).
Calibration against internal standards (e.g., cholesterol) resolves condensed vs. uncondensed phenolic moieties but may obscure aliphatic -OH signals due to overlapping peaks .

Advanced Research: Resolving Data Contradictions in Spectroscopic Analysis

Q: How can conflicting <sup>11</sup>B NMR data for HBpin-derived intermediates in different solvents be reconciled? A: In benzene-d6, HBpin and NaOt-Bu form insoluble aggregates, complicating <sup>11</sup>B NMR detection of intermediates. Conversely, THF stabilizes the trialkoxyborohydride species (δB = −15 ppm) through Lewis acid-base interactions, as confirmed by diffusion-ordered spectroscopy (DOSY) . Solvent polarity and donor strength critically influence equilibrium distribution, necessitating solvent-specific mechanistic models.

Basic Research: Application in Material Science

Q: How are 4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates utilized in synthesizing organic light-emitting diode (OLED) materials? A: Suzuki-Miyaura cross-coupling of pinacolboronate esters with aryl halides is a key step. For example:

  • 9,9-Dimethyl-10-(4-boronophenyl)dihydroacridine derivatives are synthesized via Miyaura borylation of brominated precursors, achieving >95% conversion under Pd(dppf)Cl2 catalysis (1 mol%, 80°C, 12 h) .
  • Purification by silica gel chromatography (hexane/EtOAc 4:1) yields emissive layers with thermally activated delayed fluorescence (TADF), critical for high-efficiency OLEDs.

Advanced Research: Stereoelectronic Effects in Boronate Reactivity

Q: What stereoelectronic factors govern the regioselectivity of hydroboration reactions using HBpin derivatives? A: The tetramethyl dioxaborolane ring imposes a planar geometry at boron, favoring syn-addition to alkynes. DFT calculations (B3LYP/6-31G*) show that electron-withdrawing substituents on alkynes increase electrophilicity at the β-carbon, directing hydroboration to form (Z)-alkenylboronates. Steric bulk in the alkyne (e.g., aryl vs. alkyl groups) further modulates selectivity, with aryl-substituted alkynes showing >20:1 Z:E ratios .

Basic Research: Safety and Handling Protocols

Q: What safety precautions are essential when handling 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in laboratory settings? A: Key precautions include:

  • Ventilation: Use fume hoods to avoid inhalation of boronate vapors (TLV-TWA: 10 mg/m³).
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Spill Management: Neutralize spills with damp sand; avoid aqueous washdowns to prevent exothermic reactions.
  • Storage: Under argon at −20°C to prevent moisture-induced decomposition .

Advanced Research: Computational Modeling of Reaction Pathways

Q: How do computational methods like DFT aid in predicting the reactivity of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions? A: DFT calculations (M06-2X/def2-TZVP) map transition states for oxidative addition and transmetallation steps. For example, the energy barrier for Pd(0) insertion into the B–C bond of arylboronates is ~18 kcal/mol, correlating with experimental rates (k ≈ 10<sup>−3</sup> s<sup>−1</sup> at 25°C). Solvent models (SMD) further refine predictions, showing THF stabilizes Pd intermediates by 3–5 kcal/mol versus toluene .

Basic Research: Stability Under Ambient Conditions

Q: What factors influence the hydrolytic stability of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, and how can decomposition be monitored? A: Hydrolysis rates depend on:

  • pH: Rapid degradation occurs above pH 7 (t1/2 < 1 h at pH 9).
  • Temperature: Arrhenius plots show a 2.5-fold increase in hydrolysis rate per 10°C rise.
    Monitor via <sup>1</sup>H NMR (disappearance of B–O peaks at δ 1.3 ppm) or HPLC-MS (detection of boric acid byproduct) .

Advanced Research: Catalytic Asymmetric Transformations

Q: What chiral ligands enable enantioselective additions of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to prochiral ketones? A: Chiral bisoxazoline (Box) ligands (e.g., (S,S)-Ph-Box) with Cu(OTf)2 achieve up to 92% ee in asymmetric boronate additions. Mechanistic studies (Eyring analysis) reveal rate-determining ligand exchange at boron, with ΔH<sup>‡</sup> = 14 kcal/mol. Substrate scope is limited to aryl ketones; aliphatic ketones show <50% ee due to poor steric discrimination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.